Mosapride-d5

説明

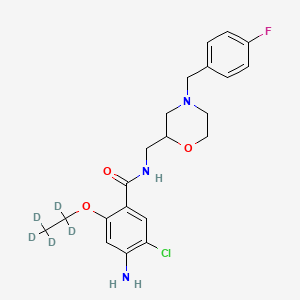

Structure

3D Structure

特性

IUPAC Name |

4-amino-5-chloro-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClFN3O3/c1-2-28-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(7-8-29-16)12-14-3-5-15(23)6-4-14/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27)/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPELFRMCRYSPKZ-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClFN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858150 | |

| Record name | 4-Amino-5-chloro-2-[(~2~H_5_)ethyloxy]-N-({4-[(4-fluorophenyl)methyl]morpholin-2-yl}methyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246820-66-5 | |

| Record name | 4-Amino-5-chloro-2-[(~2~H_5_)ethyloxy]-N-({4-[(4-fluorophenyl)methyl]morpholin-2-yl}methyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Mosapride-d5: Structure, Properties, and Application in Bioanalytical Quantification

This guide provides a comprehensive technical overview of Mosapride-d5, a deuterated analog of the gastroprokinetic agent Mosapride. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties of Mosapride-d5, its parent compound's mechanism of action, and its critical role as an internal standard in modern bioanalytical techniques. The narrative synthesizes technical data with practical, field-proven insights to ensure a thorough understanding of its application and significance.

Introduction: The Need for Stable Isotope-Labeled Standards

In quantitative bioanalysis, particularly within pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies, accuracy and precision are paramount. Analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are susceptible to variations arising from sample preparation, matrix effects (ion suppression or enhancement), and instrument drift.[1][2] To correct for these variables, an ideal internal standard (IS) is employed.[3] A stable isotope-labeled (SIL) compound, such as Mosapride-d5, represents the gold standard for use as an IS.[3][4] Being chemically identical to the analyte (Mosapride), it co-elutes during chromatography and experiences similar extraction recovery and ionization responses, yet is distinguishable by its higher mass.[1][3][5] This ensures a highly reliable correction for analytical variability, leading to robust and reproducible quantification.[1][3][5]

Mosapride-d5 is the deuterium-labeled analog of Mosapride, a selective 5-HT4 receptor agonist used as a gastroprokinetic agent.[4][][7] The five deuterium atoms on the ethoxy group provide a sufficient mass shift for clear differentiation from the unlabeled Mosapride in mass spectrometry, without significantly altering its chemical behavior.

Chemical Structure and Physicochemical Properties

Mosapride-d5 is structurally identical to Mosapride, with the exception of five hydrogen atoms on the ethoxy functional group being replaced by deuterium atoms.[8][]

IUPAC Name: 4-amino-5-chloro-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzamide.[][9]

Caption: Chemical structure of Mosapride-d5.

The key physicochemical properties of Mosapride-d5 are summarized in the table below, with comparative data for its non-deuterated counterpart, Mosapride.

| Property | Mosapride-d5 | Mosapride (unlabeled) | Reference |

| CAS Number | 1246820-66-5 | 112885-41-3 | [][10] |

| Molecular Formula | C₂₁H₂₀D₅ClFN₃O₃ | C₂₁H₂₅ClFN₃O₃ | [][10] |

| Molecular Weight | 426.92 g/mol | 421.9 g/mol | [][9][10] |

| Appearance | Off-white Solid | - | [] |

| Melting Point | 150-152°C | - | [] |

| Boiling Point | 549.2 ± 50.0 °C at 760 mmHg | - | [] |

| Density | 1.3 ± 0.1 g/cm³ | - | [] |

| Solubility | Soluble in Chloroform, Methanol | - | [] |

| Storage | Store at -20°C | - | [] |

Mechanism of Action of Parent Compound: Mosapride

To appreciate the context of Mosapride-d5's application, understanding the pharmacology of Mosapride is essential. Mosapride is a gastroprokinetic agent that enhances gastrointestinal motility.[11][12] Its primary mechanism of action is as a selective serotonin 5-HT4 receptor agonist.[11][13]

These 5-HT4 receptors are located on enteric neurons in the gastrointestinal tract.[11][13] The binding of Mosapride to these receptors stimulates the release of acetylcholine (ACh), a key excitatory neurotransmitter.[11][14] Increased ACh levels promote smooth muscle contraction and enhance peristalsis, thereby accelerating gastric emptying and intestinal transit.[11][12] This makes Mosapride effective in treating conditions like functional dyspepsia and gastroesophageal reflux disease (GERD).[11][13]

Notably, Mosapride shows minimal affinity for 5-HT3 and D2 dopamine receptors, which contributes to a favorable safety profile by reducing the risk of adverse effects commonly associated with less selective agents.[11] Some studies also suggest that Mosapride and its major metabolite (M1) possess 5-HT3 receptor antagonist activity, which may further contribute to its therapeutic effects on visceral pain and discomfort.[12][15]

Caption: Signaling pathway of Mosapride as a 5-HT4 agonist.

Application in Bioanalytical Methods: A Protocol for Quantification

The primary application of Mosapride-d5 is as an internal standard for the accurate quantification of Mosapride in biological matrices, such as plasma or serum, using LC-MS/MS.[8]

Causality Behind Experimental Choices

-

Internal Standard Selection: Mosapride-d5 is the ideal IS because its physical and chemical properties are nearly identical to Mosapride. This ensures it behaves similarly during extraction, chromatography, and ionization, effectively normalizing variations in the analytical process.[3] The +5 Da mass difference is sufficient to prevent isotopic crosstalk with the analyte.

-

Extraction Method: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are employed to remove proteins and other interfering matrix components. The choice depends on the desired recovery, cleanliness of the extract, and throughput requirements. LLE is often robust and cost-effective for this type of molecule.[16]

-

Chromatography: Reversed-phase chromatography using a C18 column provides excellent separation of Mosapride from endogenous plasma components.[16][17][18] Gradient elution is typically used to ensure a sharp peak shape and reduce run time.

-

Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode offers exceptional sensitivity and selectivity.[16][17] By monitoring a specific precursor-to-product ion transition for both Mosapride and Mosapride-d5, chemical noise is virtually eliminated, allowing for precise quantification even at low concentrations.[18]

Step-by-Step Experimental Protocol for Mosapride Quantification in Plasma

This protocol is a validated, self-validating system for the robust analysis of Mosapride.

-

Preparation of Standards and Quality Controls (QCs):

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a 200 µL aliquot of plasma sample (unknown, standard, or QC), add 50 µL of the Mosapride-d5 IS working solution.[16]

-

Vortex the mixture for 30 seconds to ensure homogeneity.

-

Add 1 mL of an appropriate extraction solvent (e.g., ethyl acetate).[16]

-

Vortex vigorously for 5 minutes to facilitate the transfer of the analyte and IS into the organic phase.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.[16]

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase.[16] Vortex to ensure complete dissolution.

-

Transfer the final solution to an autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

LC System: High-Performance Liquid Chromatography (HPLC) or UPLC system.[16]

-

Column: Waters ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent.[16][17]

-

Mobile Phase: Gradient elution using A) Water with 0.3% Formic Acid and B) Acetonitrile.[16][17]

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: Tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[17]

-

MRM Transitions:

-

-

Data Processing:

-

Integrate the peak areas for both the Mosapride and Mosapride-d5 MRM transitions.

-

Calculate the ratio of the analyte peak area to the IS peak area.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of Mosapride in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

-

Caption: Bioanalytical workflow for Mosapride quantification.

Conclusion

Mosapride-d5 is an indispensable tool for researchers engaged in the development and clinical evaluation of Mosapride. Its properties as a stable isotope-labeled internal standard ensure the highest level of accuracy and robustness in bioanalytical quantification by LC-MS/MS. By correcting for inevitable process variability, Mosapride-d5 enables the generation of reliable pharmacokinetic and TDM data, which is fundamental to understanding a drug's behavior in vivo and ensuring its safe and effective use. This guide has outlined its core chemical characteristics, the pharmacological basis of its parent compound, and a detailed, validated protocol for its practical application, providing a comprehensive resource for the scientific community.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of Mosapride Citrate Hydrate?

- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Pharmanest.

- AptoChem. (n.d.). Deuterated internal standards and bioanalysis.

- Sudo, K., et al. (n.d.).

- Sato, F., et al. (2008).

- Sakashita, M., et al. (n.d.).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Mosapride Citrate: A Deep Dive into its 5-HT4 Agonist Properties.

- BOC Sciences. (n.d.). CAS 1246820-66-5 Mosapride-[d5].

- MedchemExpress.com. (n.d.). Mosapride-d5 | Stable Isotope.

- Veeprho. (n.d.). Mosapride Impurity 5-D5 | CAS 1246814-79-8.

- Kim, H. G., et al. (n.d.). Pharmacokinetic and bioavailability studies of 5 mg mosapride tablets in healthy Korean volunteers. PubMed.

- Guidechem. (n.d.). Mosapride-d5 1246820-66-5 wiki.

- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.

- Kondo, D., et al. (2020, July 15).

- Invivochem. (n.d.). Mosapride-d5 (mosapride-d5).

- National Center for Biotechnology Inform

- Kim, D. Y., et al. (n.d.). Gastroprokinetic agent, mosapride inhibits 5-HT3 receptor currents in NCB-20 cells. PMC.

- Suto, G., et al. (n.d.).

- Takeda, T., et al. (n.d.). The 5-HT4 receptor agonist mosapride attenuates NSAID-induced gastric mucosal damage. PubMed.

- Santa Cruz Biotechnology. (n.d.). Mosapride-d5 | CAS 1246820-66-5.

- MedchemExpress.com. (n.d.). Des-p-fluorobenzyl mosapride-d5 | Stable Isotope.

- Axios Research. (n.d.). Mosapride-d5 - CAS - 1246820-66-5.

- National Center for Biotechnology Inform

- Li, H., et al. (n.d.). [Determination of mosapride in human plasma by high performance liquid chromatography tandem mass spectrometry]. PubMed.

- Hegazy, M. A., et al. (2011, February 21). Stability-indicating methods for the determination of mosapride citrate in the presence of its degradation products according to ICH guidelines. PubMed.

- Wang, Y., et al. (2024, September 27).

- FORMULATION, DEVELOPMENT AND EVALUATION OF MODIFIED RELEASE FLOATING TABLETS OF MOSAPRIDE CITRATE. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.

- Li, H., et al. (2025, August 9). Determination of mosapride in human plasma by high performance liquid chromatography tandem mass spectrometry.

- Alentris Research Pvt. Ltd. (n.d.). Mosapride-d5.

- Benchchem. (2025). Application Note: Quantifying Mosapride Citrate in Plasma Samples Using Liquid Chromatography-Mass Spectrometry (LC-MS).

- Sinco Pharmachem Inc. (n.d.). Mosapride-d5.

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. texilajournal.com [texilajournal.com]

- 7. scbt.com [scbt.com]

- 8. veeprho.com [veeprho.com]

- 9. Mosapride-d5 | C21H25ClFN3O3 | CID 71750852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Mosapride | C21H25ClFN3O3 | CID 119584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Mosapride Citrate Hydrate? [synapse.patsnap.com]

- 12. Gastroprokinetic agent, mosapride inhibits 5-HT3 receptor currents in NCB-20 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. The 5-HT4 receptor agonist mosapride attenuates NSAID-induced gastric mucosal damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jstage.jst.go.jp [jstage.jst.go.jp]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. [Determination of mosapride in human plasma by high performance liquid chromatography tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Synthesis and characterization of deuterated Mosapride

An In-Depth Technical Guide to the Synthesis and Characterization of Deuterated Mosapride

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated Mosapride, a stable isotope-labeled analog of the selective 5-HT4 receptor agonist. Deuteration, the strategic replacement of hydrogen with its heavy isotope deuterium, is a powerful technique in drug development to modulate pharmacokinetic properties, particularly metabolism, thereby potentially enhancing therapeutic efficacy and safety.[1][2][3] This document details a practical synthetic route for introducing deuterium into the Mosapride scaffold, followed by a rigorous analytical workflow for the comprehensive characterization of the resulting isotopologue. We will delve into the mechanistic rationale behind experimental choices and present self-validating protocols for synthesis, purification, and analysis, grounded in established scientific principles. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the field of isotopic labeling and pharmaceutical sciences.[4][5]

Introduction: The Rationale for Deuterating Mosapride

Mosapride is a gastroprokinetic agent that functions as a selective 5-HT4 receptor agonist, enhancing the release of acetylcholine in the gastrointestinal (GI) tract to stimulate motility.[6][7][8] It is used in the management of conditions such as functional dyspepsia and gastroesophageal reflux disease.[7][8] The metabolism of Mosapride, primarily mediated by cytochrome P450 enzymes (notably CYP3A4), leads to the formation of metabolites, with the principal active metabolite being a des-p-fluorobenzyl derivative.[9][10][11]

The strategic incorporation of deuterium at sites of metabolic oxidation can significantly alter the pharmacokinetic profile of a drug.[12][13] This is due to the "kinetic isotope effect," where the greater mass of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond makes it more resistant to enzymatic cleavage.[3] This can lead to:

-

Reduced Rate of Metabolism: Slowing the metabolic breakdown of the drug.

-

Increased Half-Life: Potentially allowing for less frequent dosing.[13]

-

Improved Safety Profile: By reducing the formation of potentially toxic or reactive metabolites.[2]

-

Enhanced Bioavailability: By decreasing first-pass metabolism.[13]

The U.S. Food and Drug Administration (FDA) has recognized the therapeutic potential of this approach, with several deuterated drugs having received approval, validating this strategy in modern drug development.[1][14][][16] Deuterated Mosapride is therefore a valuable molecule for research, serving as a potential next-generation prokinetic agent and as an essential internal standard for quantitative bioanalytical studies using mass spectrometry.[17][18]

Mechanism of Action of Mosapride

To understand the importance of metabolic stability, it is crucial to understand Mosapride's mechanism of action.

Caption: Mosapride's signaling pathway.

Synthesis of Deuterated Mosapride (Mosapride-d2)

A practical and efficient method for preparing deuterated Mosapride involves the late-stage introduction of deuterium atoms. This approach is economically favorable as it minimizes the cost associated with using expensive deuterated starting materials early in a multi-step synthesis.[4] A reported method involves the reduction of a carboxylate intermediate using a deuterated reducing agent.[19]

The synthesis described here targets the introduction of two deuterium atoms onto the methylene bridge connecting the morpholine and benzamide moieties.

Synthetic Workflow Diagram

Caption: Synthetic route to Mosapride-d2.

Experimental Protocol: Synthesis

Step 1: Reduction of Ethyl 4-(4-fluorobenzyl)-2-morpholinecarboxylate [19]

-

To a stirred solution of ethyl 4-(4-fluorobenzyl)-2-morpholinecarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/mmol) under an argon atmosphere at 0 °C, add lithium borodeuteride (LiBD₄, 1.5 eq) portion-wise.

-

Causality: LiBD₄ is a powerful and specific reducing agent for esters. Using the deuterated form ensures the direct incorporation of deuterium onto the resulting primary alcohol's carbon. THF is an ideal aprotic solvent for this reaction. The reaction is conducted at 0 °C to control the exothermic reaction rate.

-

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Carefully quench the reaction at 0 °C by the slow addition of water, followed by 1M HCl to neutralize the mixture.

-

Extract the product with ethyl acetate (3x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude [4-(4-fluorobenzyl)-2-morpholinyl]dideuteromethanol.

Step 2: Conversion to C-[4-(4-fluorobenzyl)-2-morpholinyl]dideuteromethanamine

This is a standard multi-step conversion from an alcohol to an amine, which can be achieved via a mesylate and azide intermediate.

-

Mesylation: Dissolve the crude alcohol (1.0 eq) in dichloromethane (DCM) at 0 °C. Add triethylamine (Et₃N, 1.5 eq) followed by dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 2 hours.

-

Azide Formation: Add sodium azide (NaN₃, 2.0 eq) and a catalytic amount of tetrabutylammonium iodide (TBAI) in dimethylformamide (DMF). Heat the mixture to 60 °C and stir overnight.

-

Reduction to Amine: After workup, dissolve the resulting azide in methanol and hydrogenate using Palladium on carbon (10% Pd/C) under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.

-

Filter the catalyst through Celite and concentrate the filtrate to yield the target amine.

Step 3: Amide Coupling to form Mosapride-d2

-

In a round-bottom flask, dissolve 4-amino-5-chloro-2-ethoxybenzoic acid (1.0 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), and hydroxybenzotriazole (HOBt, 1.1 eq) in DMF. Stir for 20 minutes.

-

Causality: EDC/HOBt is a standard peptide coupling system that activates the carboxylic acid to form a highly reactive intermediate, facilitating efficient amide bond formation and minimizing side reactions.

-

-

Add a solution of C-[4-(4-fluorobenzyl)-2-morpholinyl]dideuteromethanamine (from Step 2, 1.0 eq) in DMF to the activated acid mixture.

-

Stir the reaction at room temperature for 18-24 hours.

-

Upon completion, dilute the reaction with water and extract with ethyl acetate. The combined organic layers are washed successively with saturated NaHCO₃ solution and brine, dried, and concentrated.

-

Purify the crude product by column chromatography on silica gel to obtain pure Mosapride-d2.

Characterization of Deuterated Mosapride

A multi-technique analytical approach is required to confirm the structural integrity, chemical purity, and isotopic enrichment of the synthesized Mosapride-d2.

Analytical Workflow Diagram

Caption: Comprehensive analytical workflow for Mosapride-d2.

Characterization Data Summary

The following table summarizes the expected analytical results for successfully synthesized Mosapride-d2.

| Parameter | Technique | Expected Result | Purpose |

| Identity | ¹H NMR | Disappearance of proton signal for the targeted methylene group. | Confirms site of deuteration. |

| ²H NMR | Appearance of a signal in the corresponding region.[20] | Confirms presence of deuterium. | |

| Molecular Mass | LC-MS (ESI+) | [M+H]⁺ = 424.19 | Confirms mass increase due to two deuterium atoms (Mosapride [M+H]⁺ ≈ 422.18). |

| Isotopic Purity | Mass Spectrometry | >98% d₂ | Quantifies the percentage of molecules containing the desired number of deuterium atoms.[21][22] |

| Chemical Purity | RP-HPLC (UV) | >99.0% | Ensures the sample is free from starting materials and reaction byproducts.[23] |

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of Mosapride-d2 in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[24][25][26]

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum.

-

Verification: Compare the spectrum to that of an authentic, non-deuterated Mosapride standard. Confirm the significant reduction or complete disappearance of the proton signal corresponding to the methylene bridge between the morpholine and benzamide groups. The integration of the remaining signals should be consistent with the rest of the molecule's structure.

-

-

²H NMR Acquisition:

-

Switch the spectrometer to the deuterium channel.

-

Acquire a deuterium spectrum. This may require a longer acquisition time due to the lower gyromagnetic ratio of deuterium.[20][27]

-

Verification: A signal should appear at the chemical shift corresponding to the now-deuterated methylene group, providing direct evidence of successful deuterium incorporation.[27]

-

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

System: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC/HPLC system.

-

Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Data Acquisition: Acquire full scan data from m/z 100-600.

-

Verification (Identity): Extract the ion chromatogram for the [M+H]⁺ of Mosapride-d2 (m/z 424.19). The measured accurate mass should be within 5 ppm of the theoretical mass.

-

Verification (Isotopic Purity): Analyze the isotopic distribution of the molecular ion peak. Deconvolution software can be used to determine the relative percentages of d₀ (non-deuterated), d₁, and d₂ species.[21][28] The result should show the d₂ species as the overwhelmingly predominant form (>98%).

-

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity

This protocol establishes the chemical purity of the synthesized compound, ensuring that it is free from process-related impurities.

| Parameter | Condition | Rationale |

| Stationary Phase | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent hydrophobic retention and separation for this type of molecule.[23][29] |

| Mobile Phase | Acetonitrile : 0.02 M KH₂PO₄ buffer (pH 4.0) (50:50 v/v) | A common and robust mobile phase for Mosapride analysis, providing good peak shape and resolution.[23] |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring efficient separation. |

| Column Temp. | 40 °C | Increased temperature can improve peak symmetry and reduce viscosity.[30] |

| Detection | UV at 274 nm | Mosapride has a strong UV absorbance at this wavelength.[23][30] |

| Injection Vol. | 10 µL | |

| Internal Standard | Risperidone or Nifedipine (Optional) | Can be used for precise quantification if required.[23][30] |

-

Standard & Sample Prep: Prepare a stock solution of Mosapride-d2 in methanol or mobile phase at a concentration of ~0.5 mg/mL.

-

Analysis: Inject the sample onto the HPLC system.

-

Purity Calculation: Determine the purity by calculating the percentage area of the main Mosapride-d2 peak relative to the total area of all peaks in the chromatogram. The acceptance criterion is typically ≥99.0%.

Conclusion

This guide has outlined a comprehensive and scientifically grounded approach to the synthesis and characterization of deuterated Mosapride. By employing a late-stage reduction with a deuterated reagent, Mosapride-d2 can be synthesized efficiently. The subsequent analytical workflow, combining NMR, high-resolution mass spectrometry, and HPLC, provides a self-validating system to unequivocally confirm the molecule's identity, isotopic enrichment, and chemical purity. The principles and protocols detailed herein are not only applicable to Mosapride but can also be adapted for the synthesis and analysis of other deuterated pharmaceutical compounds, serving as a valuable resource for drug discovery and development professionals.

References

-

A validated RP-HPLC method for the determination of mosapride citrate in bulk drug samples and pharmaceutical formulations. (n.d.). PubMed. [Link]

-

The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. (2023, June 15). Chemicals Knowledge Hub. [Link]

-

Isotopic labeling of metabolites in drug discovery applications. (n.d.). PubMed. [Link]

-

Determination of the enrichment of isotopically labelled molecules by mass spectrometry. (n.d.). PubMed. [Link]

-

What is the mechanism of Mosapride Citrate Hydrate? (2024, July 17). Patsnap Synapse. [Link]

-

Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024, November 21). Metabolic Solutions. [Link]

-

Deuterium NMR. (n.d.). Wikipedia. [Link]

-

Mosapride: Uses, Dosage, Side Effects and More. (n.d.). MIMS Philippines. [Link]

-

FDA approves first deuterated drug. (n.d.). C&EN Global Enterprise - ACS Publications. [Link]

-

Determination of Complex Isotopomer Patterns in Isotopically Labeled Compounds by Mass Spectrometry. (n.d.). Analytical Chemistry - ACS Publications. [Link]

-

Mosapride. (n.d.). Grokipedia. [Link]

-

Regulatory Considerations for Deuterated Products. (n.d.). Salamandra. [Link]

-

Understanding the World of Isotope Labelled Compounds and Why They Matter? (2024, March 8). Chiron. [Link]

-

Mosapride - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. (n.d.). Pediatric Oncall. [Link]

-

Mosapride. (n.d.). Wikipedia. [Link]

-

Synthesis of deuterated mosapride citrate. (1995, October 1). Semantic Scholar. [Link]

-

A High Performance Liquid Chromatographic Assay. (n.d.). Semantic Scholar. [Link]

-

FDA-Approved Deuterated Drugs and Their Syntheses. (2023, March 8). Medium. [Link]

-

Determination of the enrichment of isotopically labelled molecules by mass spectrometry. (n.d.). ResearchGate. [Link]

-

The Determination of Mosapride Citrate in Bulk Drug Samples and Pharmaceutical Dosage Forms Using HPLC. (n.d.). J-Stage. [Link]

-

Isotopic labeling. (n.d.). Wikipedia. [Link]

-

A validated RP-HPLC method for the determination of mosapride citrate in bulk drug samples and pharmaceutical formulations. (2025, August 6). ResearchGate. [Link]

-

Isotope Labeling. (n.d.). Cerno Bioscience. [Link]

-

Selection Guide on Deuterated Solvents for NMR. (2025, February 19). Labinsights. [Link]

-

Clinical Application and Synthesis Methods of Deuterated Drugs. (n.d.). PubMed. [Link]

-

Synthesis and biological activities of metabolites of mosapride, a new gastroprokinetic agent. (n.d.). PubMed. [Link]

-

Synthetic Intermediates for Deuterated Pharmaceuticals. (n.d.). CK Isotopes. [Link]

-

Characterization of metabolic profile of mosapride citrate in rat and identification of two new metabolites: Mosapride N-oxide and morpholine ring-opened mosapride by UPLC-ESI-MS/MS. (2025, August 7). ResearchGate. [Link]

-

Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer. (2022, October 4). PMC - PubMed Central. [Link]

-

Pharmacokinetics of the gastrokinetic agent mosapride citrate after single and multiple oral administrations in healthy subjects. (n.d.). PubMed. [Link]

Sources

- 1. salamandra.net [salamandra.net]

- 2. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 5. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Mosapride Citrate Hydrate? [synapse.patsnap.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Mosapride - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetics of the gastrokinetic agent mosapride citrate after single and multiple oral administrations in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Synthetic Intermediates for Deuterated Pharmaceuticals | CK Isotopes [ckisotopes.com]

- 14. pubs.acs.org [pubs.acs.org]

- 16. medium.com [medium.com]

- 17. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Synthesis of deuterated mosapride citrate | Semantic Scholar [semanticscholar.org]

- 20. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 21. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. A validated RP-HPLC method for the determination of mosapride citrate in bulk drug samples and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Deuterated Compounds for NMR | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 26. labinsights.nl [labinsights.nl]

- 27. sigmaaldrich.com [sigmaaldrich.com]

- 28. researchgate.net [researchgate.net]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. asianpubs.org [asianpubs.org]

An In-Depth Technical Guide to the Physical and Chemical Properties of Mosapride-d5

Introduction: The Role of Deuteration in Modern Bioanalysis

In the landscape of pharmaceutical research and development, the precise quantification of drug candidates and their metabolites in biological matrices is paramount for elucidating pharmacokinetic and pharmacodynamic profiles. Mosapride, a selective 5-HT4 receptor agonist, is a gastroprokinetic agent used to improve gastrointestinal motility.[1] To achieve the rigorous accuracy and precision demanded by regulatory bodies and for meaningful scientific interpretation, the use of stable isotope-labeled internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard. This guide provides a comprehensive overview of the physical and chemical properties of Mosapride-d5, the deuterated analog of Mosapride, and its critical application as an internal standard in bioanalytical methodologies.

Mosapride-d5 is structurally identical to Mosapride, with the exception of five deuterium atoms replacing five hydrogen atoms on the ethoxy group. This seemingly minor alteration has profound implications for its utility in analytical chemistry. The increased mass of Mosapride-d5 allows it to be distinguished from the unlabeled drug by a mass spectrometer, while its nearly identical physicochemical properties ensure that it behaves similarly during sample preparation and chromatographic separation.[2] This co-elution and similar behavior are crucial for compensating for variability in sample extraction, matrix effects, and instrument response, thereby ensuring the integrity of the analytical data.[3][4]

This technical guide will delve into the core properties of Mosapride-d5, provide a detailed, field-proven protocol for its use in a bioanalytical workflow, and explain the scientific rationale behind the experimental choices, offering researchers, scientists, and drug development professionals a practical and authoritative resource.

Core Physical and Chemical Properties: A Comparative Analysis

A thorough understanding of the physical and chemical properties of both the analyte and its deuterated internal standard is fundamental to method development. The introduction of deuterium atoms results in a predictable increase in molecular weight, which is the basis for its differentiation in mass spectrometry. Other properties, such as solubility and polarity, are minimally affected, ensuring that Mosapride-d5 closely mimics the behavior of Mosapride throughout the analytical process.

| Property | Mosapride | Mosapride-d5 | Rationale for Significance in Bioanalysis |

| Chemical Name | 4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide | 4-amino-5-chloro-2-(ethoxy-d5)-N-[[4-(4-fluorophenyl)methyl]-2-morpholinyl]methyl]benzamide | The systematic name clarifies the precise location of the deuterium labeling. |

| Molecular Formula | C₂₁H₂₅ClFN₃O₃ | C₂₁H₂₀D₅ClFN₃O₃ | The change in the elemental formula reflects the isotopic substitution. |

| Molecular Weight | 421.9 g/mol | 426.9 g/mol | The mass difference is critical for differentiation by the mass spectrometer. |

| CAS Number | 112885-41-3 | 1246820-66-5 | Provides a unique identifier for each specific chemical substance. |

| Appearance | Off-White Solid | Off-White Solid | Physical state is important for handling and preparation of standard solutions. |

| Solubility | Soluble in DMSO and DMF. Sparingly soluble in aqueous buffers. | Soluble in Chloroform, Methanol. | Knowledge of solubility is essential for preparing stock and working solutions for calibration curves and as an internal standard. |

Note: Properties for Mosapride are often reported for its citrate salt form, which has a molecular formula of C₂₁H₂₅ClFN₃O₃ • C₆H₈O₇ and a molecular weight of 614.0 g/mol .[1][5]

Synthesis and Characterization: Ensuring Isotopic Purity

The synthesis of Mosapride-d5 is not explicitly detailed in readily available literature, however, based on the known synthesis of Mosapride and its metabolites, a plausible synthetic route can be inferred.[6] The synthesis of Mosapride typically involves the condensation of 4-amino-5-chloro-2-ethoxybenzoic acid with 2-aminomethyl-4-(4-fluorobenzyl)morpholine. To produce Mosapride-d5, the synthesis would likely utilize a deuterated starting material, specifically ethanol-d5, in the preparation of the 4-amino-5-chloro-2-(ethoxy-d5)benzoic acid intermediate.

The characterization of Mosapride-d5 is crucial to confirm its chemical structure and, most importantly, its isotopic purity. This is typically achieved through a combination of analytical techniques:

-

Mass Spectrometry (MS): To confirm the correct molecular weight and the incorporation of five deuterium atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the position of the deuterium labels and the overall structure of the molecule.

-

High-Performance Liquid Chromatography (HPLC): To assess the chemical purity of the compound.

High isotopic purity is essential to prevent any "cross-talk" between the analytical signals of the analyte and the internal standard, which could compromise the accuracy of the quantification.

Application in Bioanalysis: A Validated LC-MS/MS Protocol

The primary application of Mosapride-d5 is as an internal standard for the quantification of Mosapride in biological samples, such as plasma, in pharmacokinetic studies.[7][8] The following is a detailed, step-by-step protocol for a typical bioanalytical workflow using LC-MS/MS.

Experimental Workflow Diagram

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. youtube.com [youtube.com]

- 3. biopharmaservices.com [biopharmaservices.com]

- 4. researchgate.net [researchgate.net]

- 5. Mosapride citrate | C27H33ClFN3O10 | CID 119583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activities of metabolites of mosapride, a new gastroprokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

Isotopic labeling of Mosapride for research

An In-depth Technical Guide to the Isotopic Labeling of Mosapride for Research Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview for the isotopic labeling of Mosapride, a selective 5-HT₄ receptor agonist. It is intended for researchers, medicinal chemists, and drug development professionals engaged in advanced pharmacokinetic (PK), pharmacodynamic (PD), and drug metabolism (DMPK) studies. This document moves beyond a simple recitation of protocols to offer a rationale-driven approach, grounded in established principles of synthetic organic chemistry and radiolabeling.

Introduction: The Rationale for Isotopic Labeling of Mosapride

Mosapride, with its prokinetic effects on the gastrointestinal tract, is a molecule of significant clinical interest. To fully elucidate its absorption, distribution, metabolism, and excretion (ADME) profile, researchers rely on isotopically labeled analogues. The introduction of a stable (e.g., ²H, ¹³C, ¹⁵N) or radioactive (e.g., ³H, ¹⁴C) isotope creates a chemically identical but physically distinct tracer that can be unambiguously detected and quantified in complex biological matrices.

The choice of isotope and the position of the label are critical decisions that directly impact the utility of the tracer. For instance, a label placed on a metabolically labile site can be used to study specific metabolic pathways, whereas a label on a stable part of the molecular scaffold is ideal for tracking the parent compound and all its metabolites.

Strategic Considerations for Labeling Mosapride

The molecular structure of Mosapride offers several potential sites for isotopic labeling. The optimal strategy depends on the research question at hand.

Diagram: Mosapride Structure and Potential Labeling Sites

Caption: Potential isotopic labeling positions on the Mosapride molecule.

Table: Comparison of Isotopic Labeling Strategies

| Labeling Position | Isotope(s) | Rationale and Application | Potential Challenges |

| A: Benzoyl Moiety | ¹³C, ¹⁴C | Labeling the carbonyl carbon provides a metabolically stable position for tracking the core structure. The ethoxy group can also be labeled. | Multi-step synthesis required, starting from labeled precursors. |

| B: Morpholine Ring | ²H, ¹³C, ¹⁴C | Deuteration can be used to investigate kinetic isotope effects in metabolism. ¹³C or ¹⁴C labeling provides a stable tracer. | Ring opening or modification during metabolism could lead to loss of the label. |

| C: Ethylamino Linker | ²H, ¹³C, ¹⁴C | A common site for labeling, as it is often synthetically accessible. | Potential for metabolic cleavage, which must be considered in data interpretation. |

Synthetic Approach: A Proposed Route to [¹⁴C]-Mosapride

The following is a proposed, field-informed synthetic protocol for the preparation of Mosapride labeled with Carbon-14 in the carbonyl group of the 4-fluoro-5-chloro-2-ethoxybenzoyl moiety. This position is chosen for its metabolic stability, ensuring that the radiolabel tracks the parent compound and its primary metabolites.

Diagram: Synthetic Workflow for [¹⁴C]-Mosapride

Caption: A three-stage workflow for the synthesis and purification of [¹⁴C]-Mosapride.

Detailed Experimental Protocol

Step 1: Synthesis of 4-fluoro-5-chloro-2-ethoxy-[¹⁴C]benzoic acid

-

Carbonation: Commercially available [¹⁴C]BaCO₃ is treated with a strong acid (e.g., H₂SO₄) in a sealed system to generate [¹⁴C]CO₂.

-

Grignard Reaction: The generated [¹⁴C]CO₂ is bubbled through a solution of a pre-formed Grignard reagent derived from 1-bromo-4-fluoro-5-chloro-2-ethoxybenzene. This reaction traps the ¹⁴C label in the carboxylic acid functionality.

-

Workup and Purification: The reaction is quenched with aqueous acid, and the desired labeled benzoic acid derivative is extracted with an organic solvent. Purification is achieved by recrystallization or column chromatography.

Step 2: Coupling to form [¹⁴C]-Mosapride

-

Acyl Chloride Formation: The labeled benzoic acid is converted to the more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride.

-

Amide Bond Formation: The acyl chloride is then reacted with 4-(4-amino-5-chloro-2-ethoxybenzyl)morpholine in the presence of a non-nucleophilic base (e.g., triethylamine) to form the amide bond, yielding crude [¹⁴C]-Mosapride.

Step 3: Purification and Characterization

-

Purification: The crude product is purified by preparative High-Performance Liquid Chromatography (HPLC) to achieve high chemical and radiochemical purity.

-

Characterization: The structure and isotopic incorporation are confirmed by:

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): To confirm the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure. The presence of the ¹⁴C label will not be directly observed in standard ¹³C NMR.

-

Radiochemical Purity: Determined by radio-HPLC or radio-TLC, ensuring that the radioactivity co-elutes with the unlabeled standard.

-

Analytical Validation: A Self-Validating System

The trustworthiness of any study using isotopically labeled compounds hinges on the rigorous validation of the tracer.

Diagram: Analytical Validation Workflow

Caption: A multi-pronged approach to the analytical validation of labeled Mosapride.

Table: Typical Acceptance Criteria for Labeled Mosapride

| Analytical Test | Parameter | Acceptance Criterion |

| HPLC | Chemical Purity | ≥ 98% |

| Radio-HPLC | Radiochemical Purity | ≥ 98% |

| LC-MS/MS | Molecular Ion | [M+H]⁺ matches theoretical mass |

| NMR | ¹H and ¹³C Spectra | Consistent with the proposed structure |

| Scintillation Counting | Specific Activity | Within ±10% of the target value |

Conclusion

The isotopic labeling of Mosapride is a non-trivial undertaking that requires careful planning and execution. By selecting the appropriate isotope and labeling position, and by following a robust synthetic and analytical workflow, researchers can generate high-quality tracers that are essential for advancing our understanding of the pharmacology and disposition of this important therapeutic agent. The methodologies described herein provide a framework for the successful preparation and validation of isotopically labeled Mosapride, enabling a wide range of in vitro and in vivo studies.

References

-

- Title: Benzamide deriv

- Source: European P

-

URL: [Link]

-

Radiolabeling Techniques: For a comprehensive overview of the principles and practices of synthesizing radiolabeled compounds for biological research, the following is a valuable resource

- Title: Synthesis and Applic

- Source: Journal of Labeled Compounds and Radiopharmaceuticals (Wiley)

-

URL: [Link]

-

Regulatory Guidance on Drug Metabolism Studies: The use of radiolabeled compounds in drug development is guided by regulatory agencies. The FDA guidance provides a framework for these studies.

- Title: Safety Testing of Drug Metabolites

- Source: U.S.

-

URL: [Link]

An In-depth Technical Guide to the Stability and Storage of Mosapride-d5

This guide provides a comprehensive technical overview of the stability and recommended storage conditions for Mosapride-d5, a deuterated analog of the gastroprokinetic agent Mosapride. Designed for researchers, scientists, and drug development professionals, this document synthesizes the foundational principles of deuterated compound stability with the known degradation profile of its non-deuterated counterpart, Mosapride Citrate. By understanding the causality behind experimental choices and adhering to self-validating protocols, this guide aims to ensure the integrity and reliability of Mosapride-d5 in a research and development setting.

Introduction to Mosapride-d5 and the Significance of Stability

Mosapride-d5 is the deuterium-labeled form of Mosapride, a selective 5-HT4 receptor agonist used to enhance gastrointestinal motility.[1] The substitution of hydrogen atoms with deuterium in the ethoxy moiety of the molecule provides a valuable tool for various analytical applications, including its use as an internal standard in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

The stability of a compound like Mosapride-d5 is paramount, as chemical degradation can lead to a loss of purity, the formation of unknown impurities, and a compromise in the accuracy of analytical results. For drug development professionals, a thorough understanding of a compound's stability profile is a critical component of regulatory compliance and ensures the safety and efficacy of potential therapeutic candidates.[2]

Deuteration, the process of replacing hydrogen with its stable isotope deuterium, can significantly impact a molecule's properties. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the Kinetic Isotope Effect (KIE).[3][4] This increased bond strength can slow down metabolic processes involving the cleavage of this bond, often leading to an improved pharmacokinetic profile.[3][4] While primarily studied in the context of metabolic stability, the KIE can also contribute to enhanced chemical stability under certain stress conditions.[4][]

Chemical Properties of Mosapride-d5

A clear understanding of the chemical properties of Mosapride-d5 is fundamental to its proper handling and storage.

| Property | Value | Source |

| Chemical Name | 4-amino-5-chloro-2-(ethoxy-d5)-N-((4-(4-fluorobenzyl)morpholin-2-yl)methyl)benzamide | [6] |

| CAS Number | 1246820-66-5 | [6][7] |

| Molecular Formula | C₂₁H₂₀D₅ClFN₃O₃ | [6][7] |

| Molecular Weight | 426.92 g/mol | [1][6] |

Predicted Stability and Degradation Profile of Mosapride-d5

While specific long-term and accelerated stability studies on Mosapride-d5 are not extensively available in the public domain, a robust understanding of its potential degradation pathways can be extrapolated from the comprehensive forced degradation studies conducted on its non-deuterated form, Mosapride Citrate.[8] These studies are essential for identifying likely degradation products and establishing stability-indicating analytical methods.[9]

Forced degradation studies on Mosapride Citrate have been performed under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines, including acidic, alkaline, oxidative, photolytic, and thermal stress.[8][9][10]

Insights from Forced Degradation of Mosapride Citrate

The following is a summary of the known degradation behavior of Mosapride Citrate, which provides a strong predictive framework for the stability of Mosapride-d5.

-

Acidic and Alkaline Hydrolysis: Mosapride Citrate is susceptible to degradation under both acidic and basic conditions.[8] Hydrolysis can lead to the cleavage of the amide bond, a common degradation pathway for benzamide derivatives.

-

Oxidative Degradation: Exposure to oxidative conditions can also result in the degradation of Mosapride Citrate.[8]

-

Photolytic and Thermal Stress: The compound has also been shown to degrade under exposure to light and heat.[8]

Potential Degradation Products

Several impurities and degradation products of Mosapride have been identified.[11][12][13] These provide insight into the potential degradants of Mosapride-d5. The primary degradation pathway likely involves the hydrolysis of the amide linkage and modifications to the morpholine ring.

Diagram: Predicted Degradation Pathway of Mosapride

Caption: Predicted degradation pathways of Mosapride under various stress conditions.

Recommended Storage and Handling Conditions for Mosapride-d5

Proper storage and handling are critical to maintaining the chemical and isotopic integrity of Mosapride-d5.[14] The following recommendations are based on general guidelines for stable isotope-labeled compounds and the known properties of Mosapride.

Long-Term Storage

For long-term storage, it is recommended to store Mosapride-d5 in a solid form at low temperatures, typically in a freezer at -20°C.[6] This minimizes the rate of potential chemical degradation.

Short-Term Storage and Handling

For short-term use, Mosapride-d5 can be stored at room temperature, provided it is protected from moisture and light.[14] However, prolonged exposure to ambient conditions should be avoided.

Solution Stability

Mosapride-d5 in solution is more susceptible to degradation than in its solid state.[14] It is advisable to prepare solutions fresh for each use. If storage of a stock solution is necessary, it should be stored in a tightly sealed container at -20°C or -80°C, and the stability of the solution under these conditions should be verified.

Protection from Environmental Factors

-

Moisture: Mosapride-d5 should be stored in a dry environment, as moisture can accelerate hydrolytic degradation. The use of desiccants is recommended.

-

Light: To prevent photolytic degradation, Mosapride-d5 should be stored in light-resistant containers.

-

Oxygen: For compounds susceptible to oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) can be beneficial.

| Storage Condition | Recommendation | Rationale |

| Long-Term | Solid form at -20°C | Minimizes chemical degradation |

| Short-Term | Room temperature, protected | For immediate use, avoids freeze-thaw cycles |

| In Solution | Prepare fresh; if stored, -20°C to -80°C | Solutions are more prone to degradation |

| Moisture | Store in a dry environment with desiccant | Prevents hydrolytic degradation |

| Light | Use light-resistant containers | Prevents photolytic degradation |

Experimental Protocols for Stability Assessment

The following are recommended experimental protocols for assessing the stability of Mosapride-d5, adapted from established methods for Mosapride Citrate and general guidelines for forced degradation studies.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are crucial for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[9][10]

-

Preparation of Stock Solution: Prepare a stock solution of Mosapride-d5 in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

-

Acidic Hydrolysis: Treat the stock solution with 0.1 M hydrochloric acid and heat at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

-

Alkaline Hydrolysis: Treat the stock solution with 0.1 M sodium hydroxide at a controlled temperature for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature for a defined period.

-

Thermal Degradation: Expose the solid Mosapride-d5 to dry heat (e.g., 80°C) for a defined period. Also, heat a solution of the compound.

-

Photolytic Degradation: Expose a solution of Mosapride-d5 to a controlled light source (as per ICH Q1B guidelines) for a defined period. A control sample should be wrapped in aluminum foil to exclude light.

-

Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method.

Diagram: Forced Degradation Workflow

Caption: A generalized workflow for conducting forced degradation studies on Mosapride-d5.

Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient in the presence of its degradation products, excipients, and other potential impurities.

-

Column: A C18 column is commonly used for the analysis of Mosapride and its related substances.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Detection: UV detection at an appropriate wavelength (e.g., around 270-280 nm) is suitable for Mosapride.

-

Validation: The method should be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.

Conclusion

The stability of Mosapride-d5 is a critical factor for its reliable use in research and development. While specific stability data for the deuterated compound is limited, a comprehensive understanding of its potential degradation pathways can be derived from studies on its non-deuterated analog, Mosapride Citrate, and the fundamental principles of deuterated compound chemistry. The increased bond strength of the C-D bond, a consequence of the Kinetic Isotope Effect, may confer enhanced chemical stability to Mosapride-d5. However, adherence to strict storage and handling protocols, including long-term storage at low temperatures and protection from light and moisture, is essential to ensure its integrity. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of Mosapride-d5 stability, enabling researchers and drug development professionals to confidently utilize this valuable analytical tool.

References

-

ResolveMass Laboratories Inc. (2025, November 1). Deuterated Reagents for Pharmaceutical Synthesis: Enhancing Drug Stability and Analytical Precision. Retrieved from [Link]

-

Di Martino, R. M., Maxwell, B. D., & Pirali, T. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(8), 631-652. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, November 3). Deuterated APIs — Regulatory & Stability Considerations for Drug Substance/Impurity Analysis. Retrieved from [Link]

- Srivastava, N., Ibrahim, A. S., Garg, U., & Saxena, N. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy.

-

Veeprho. Mosapride Impurity 5-D5 | CAS 1246814-79-8. Retrieved from [Link]

-

Salamandra. Regulatory Considerations for Deuterated Products. Retrieved from [Link]

-

Moravek. An Overview of Stable-Labeled Compounds & Their Applications. Retrieved from [Link]

-

Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]

-

PharmiWeb.com. (2024, September 26). Stable Isotope Labeling in Omics Research: Techniques and Applications. Retrieved from [Link]

-

ACS Publications. (2025, November 17). Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds | Analytical Chemistry. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

-

Wikipedia. Isotopic labeling. Retrieved from [Link]

-

Isotope Science / Alfa Chemistry. Quality Control Essentials for Deuterated Drug APIs. Retrieved from [Link]

-

Daicel Pharma Standards. Mosapride Impurities Manufacturers & Suppliers. Retrieved from [Link]

-

Veeprho. Mosapride Impurities and Related Compound. Retrieved from [Link]

- Google Patents. (Original Assignee: ZHEJIANG HUAHAI PHARMACEUTICAL CO LTD). CN111505154B - Detection method for mosapride citrate and five key impurities in preparation thereof.

-

Axios Research. Mosapride-d5 - CAS - 1246820-66-5. Retrieved from [Link]

-

Science.gov. degradation product formed: Topics by Science.gov. Retrieved from [Link]

-

Singh, R., & Rehman, Z. U. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-168. Retrieved from [Link]

-

Waterman, K. C. (2017). An Introduction to the Accelerated Stability Assessment Program. Pharmaceutical Outsourcing. Retrieved from [Link]

- Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical Sciences Review and Research, 79(2), 1-8.

-

Sharma, M. C., & Sharma, S. (2016). Forced degradation studies. MedCrave online. Retrieved from [Link]

-

Isotope Science / Alfa Chemistry. Deuterated Drug Development: Advanced Products & Tailored Solutions. Retrieved from [Link]

-

Tepnel Pharma Services Limited. Accelerated Stability Assessment Programme. Retrieved from [Link]

- Patel, K. (2015). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical Quality Assurance, 6(3), 57-63.

-

Science.gov. forced degradation study: Topics by Science.gov. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 6. clearsynth.com [clearsynth.com]

- 7. Mosapride-d5 - CAS - 1246820-66-5 | Axios Research [axios-research.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. daicelpharmastandards.com [daicelpharmastandards.com]

- 12. veeprho.com [veeprho.com]

- 13. CN111505154B - Detection method for mosapride citrate and five key impurities in preparation thereof - Google Patents [patents.google.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Understanding the Kinetic Isotope Effect of Mosapride-d5: A Mechanistic and Experimental Analysis

An In-Depth Technical Guide:

Abstract

The strategic replacement of hydrogen with its stable, heavier isotope, deuterium, has emerged as a valuable tool in drug development to enhance pharmacokinetic profiles. This phenomenon, known as the Kinetic Isotope Effect (KIE), can slow down metabolic processes, thereby increasing a drug's half-life and exposure. This guide provides an in-depth technical analysis of the anticipated KIE for Mosapride-d5, a deuterated isotopologue of the gastroprokinetic agent Mosapride. We will dissect the metabolic pathways of Mosapride, critically evaluate the specific deuteration sites in Mosapride-d5, and present a rigorous experimental framework to empirically determine the KIE. Our central hypothesis is that due to the location of the deuterium atoms on the ethoxy group—a site not central to its primary metabolism—Mosapride-d5 is expected to exhibit a negligible primary KIE. This analysis serves as a crucial case study for researchers, scientists, and drug development professionals on the importance of strategic isotope placement in medicinal chemistry.

The Foundation: The Deuterium Kinetic Isotope Effect in Drug Metabolism

The substitution of a hydrogen atom (¹H) with a deuterium atom (²H or D) is the smallest structural modification possible in a molecule, yet it can have profound consequences on the molecule's reactivity.[] This is rooted in the principles of physical organic chemistry, specifically the Kinetic Isotope Effect (KIE).

The carbon-deuterium (C-D) bond has a lower vibrational zero-point energy than the corresponding carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break.[2][3] In drug metabolism, many Phase I reactions, particularly those mediated by the Cytochrome P450 (CYP) enzyme superfamily, involve the cleavage of a C-H bond as the rate-determining step.[4][5] When a deuterium is placed at this metabolic "soft spot," the higher activation energy required to cleave the C-D bond can significantly slow down the reaction rate.[6][]

This "deuterium switch" strategy can offer several therapeutic advantages:

-

Reduced Metabolic Rate: Leading to a longer plasma half-life.[3]

-

Increased Drug Exposure: Higher Area Under the Curve (AUC) and potentially higher Cmax.[2]

-

Reduced Metabolite-Mediated Toxicity: Lowering the formation of potentially harmful metabolites.[2][8]

-

Improved Dosing Regimens: Potentially allowing for lower doses or less frequent administration.[9]

The first FDA-approved deuterated drug, deutetrabenazine (Austedo®), successfully utilized this principle to improve upon its parent drug, tetrabenazine.[2][10][11] However, the success of this strategy is entirely dependent on placing the deuterium atoms at a site of primary metabolism.

Mosapride: Pharmacological Profile and Metabolic Fate

Mosapride is a selective serotonin 5-HT₄ receptor agonist that enhances gastrointestinal motility and is used to treat conditions like functional dyspepsia and chronic gastritis.[12][13] Its mechanism involves stimulating the release of acetylcholine in the enteric nervous system, which in turn promotes smooth muscle contraction.[14]

Mosapride's clinical utility is shaped by its pharmacokinetic profile, which is characterized by extensive first-pass metabolism primarily in the liver.[15] The key enzyme responsible for its biotransformation is Cytochrome P450 3A4 (CYP3A4) .[12][13][14]

The major metabolic pathways are well-documented:[12][16][17]

-

N-Dealkylation: The predominant pathway involves the removal of the 4-fluorobenzyl group, yielding the main and pharmacologically less active metabolite, des-p-fluorobenzyl Mosapride (M-1).[12][13][17]

-

Morpholine Ring Oxidation: Oxidation occurs at the 5-position of the morpholine ring.[12]

-

Aromatic Hydroxylation: Hydroxylation takes place at the 3-position of the benzene ring.[12]

These sites represent the metabolic liabilities or "soft spots" of the Mosapride molecule. Any attempt to leverage the KIE must target these specific positions.

Analysis of Mosapride-d5: A Question of Position

Mosapride-d5 is the deuterated isotopologue of Mosapride, where five hydrogen atoms on the 2-ethoxy group have been replaced by deuterium.[18][]

Structure: 4-amino-5-chloro-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]-2-(penta-deuterioethoxy )benzamide.[]

A critical analysis reveals that the site of deuteration—the ethoxy group—is not a reported site of significant metabolism for Mosapride. The primary metabolic attacks occur at the N-benzyl group, the morpholine ring, and the benzene ring. The C-D bonds in Mosapride-d5 are not cleaved during these primary metabolic reactions.

Therefore, a primary KIE is not expected . While a minor secondary KIE (an effect from an isotopic substitution adjacent to the reacting center) could theoretically occur, these effects are typically very small (kH/kD ≈ 1.0-1.2) and unlikely to produce a therapeutically meaningful alteration in the pharmacokinetic profile.

Experimental Framework for KIE Determination

To empirically validate our hypothesis, a two-stage experimental approach is proposed. This self-validating system ensures that observations are robust, moving from a controlled enzymatic system to a more complex biological one.

Part A: In Vitro Metabolic Stability Assessment

Causality and Rationale: This experiment directly measures the rate of metabolism by the responsible enzymes in a controlled system, isolating the variable of isotopic substitution. We use Human Liver Microsomes (HLMs) as they contain a full complement of CYP enzymes, and a specific recombinant CYP3A4 system to confirm the role of the primary enzyme.

Protocol:

-

Preparation: Prepare stock solutions of Mosapride and Mosapride-d5 (10 mM in DMSO). Prepare working solutions by serial dilution in acetonitrile.

-

Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing:

-

Phosphate buffer (100 mM, pH 7.4)

-

Human Liver Microsomes (0.5 mg/mL final concentration) or recombinant human CYP3A4 (50 pmol/mL final concentration)

-

Substrate (Mosapride or Mosapride-d5) at a final concentration of 1 µM.

-

-

Initiation: Pre-warm the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (e.g., G6P, G6PDH, NADP+).

-

Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., Verapamil).

-

Sample Processing: Centrifuge the plate at 4000 rpm for 15 minutes to precipitate proteins.

-

Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

-

Data Analysis:

-

Plot the natural log of the percentage of remaining parent compound versus time.

-

The slope of the linear regression line (k) represents the elimination rate constant.

-

Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

-

The KIE is calculated as the ratio of the clearance rates: KIE = CLint(Mosapride) / CLint(Mosapride-d5).

-

Hypothetical Data Presentation:

| Compound | In Vitro t½ (min) | Intrinsic Clearance (CLint, µL/min/mg) |

| Mosapride | 18.5 | 74.9 |

| Mosapride-d5 | 19.2 | 72.2 |

| KIE on CLint | - | 1.04 |

Expected Outcome: The KIE value is expected to be very close to 1.0, indicating no significant difference in the rate of metabolism.

Part B: In Vivo Pharmacokinetic Study (Rodent Model)

Causality and Rationale: This study determines if the in vitro findings hold true within a complex living organism, accounting for absorption, distribution, metabolism, and excretion (ADME) processes. A direct comparison of the full pharmacokinetic profiles provides the most definitive answer on the bioequivalence of the two compounds.

Protocol:

-

Subjects: Use male Sprague-Dawley rats (n=5 per group), fasted overnight.

-

Dosing: Administer Mosapride or Mosapride-d5 orally (e.g., via gavage) at a dose of 10 mg/kg, formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

-

Blood Sampling: Collect sparse blood samples (approx. 100 µL) via tail vein or saphenous vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into tubes containing an anticoagulant (e.g., K2-EDTA).

-

Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

-

Bioanalysis: Quantify the plasma concentrations of both the parent drug (Mosapride or Mosapride-d5) and the primary metabolite (M-1) using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC₀₋ₜ (area under the curve to last time point), AUC₀₋ᵢₙf (AUC extrapolated to infinity), and t½ (terminal half-life).

Hypothetical Data Presentation:

| Parameter | Mosapride (Mean ± SD) | Mosapride-d5 (Mean ± SD) |

| Cmax (ng/mL) | 215 ± 45 | 220 ± 51 |

| Tmax (h) | 0.75 ± 0.2 | 0.75 ± 0.2 |

| AUC₀₋ᵢₙf (ng·h/mL) | 860 ± 110 | 875 ± 125 |

| t½ (h) | 2.4 ± 0.5 | 2.5 ± 0.6 |

| CL/F (L/h/kg) | 11.6 ± 2.1 | 11.4 ± 2.3 |

Expected Outcome: The pharmacokinetic parameters for Mosapride and Mosapride-d5 are expected to be statistically indistinguishable, confirming the absence of a significant metabolic KIE.

Interpretation and Conclusion

This case study underscores a critical principle for drug development professionals: the "deuterium switch" is not a universal solution but a precision tool. Its successful application requires a deep, mechanistic understanding of the parent drug's metabolic fate. Deuteration must be strategically applied to a site of C-H bond cleavage that is a rate-determining step in the drug's clearance pathway. For Mosapride, a hypothetical deuteration of the methylene bridge on the 4-fluorobenzyl group, for instance, would be a far more logical strategy to investigate for a potential KIE.

References

- MOSAPRIDE CITRATE - FDA Verification Portal. U.S.

- Shao, L., & Hewitt, M. C. (2010).

- Sakashita, M., et al. (1993). Pharmacokinetics of the gastrokinetic agent mosapride citrate after intravenous and oral administrations in dogs and monkeys. Arzneimittel-Forschung.

- Deuter

- Deuter

- Shao, L., & Hewitt, M. C. (2010).

- Sun, Y., et al. (2014). Structure identification and elucidation of mosapride metabolites in human urine, feces and plasma by ultra performance liquid chromatography-tandem mass spectrometry method. PubMed.

- Gebregergs, A., & Nedi, T. (2022).

- Benefits and Mechanisms of Deuter

- Sun, Y., et al. (2009). Characterization of metabolic profile of mosapride citrate in rat and identification of two new metabolites.

- Mosapride citrate dihydrate discovery and development history. Benchchem.

- What is the mechanism of Mosapride Citrate Hydrate?.

- Wang, L., et al. (2022).

- Rock, D. A., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS One.

- Riccardi, M., & Dirksen, E. (2023). Deuterium in drug discovery: progress, opportunities and challenges.

- Mosapride-d5 1246820-66-5 wiki. Guidechem.

- Rock, D. A., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PMC - NIH.

- Deuterated Drugs Research Progress. BOC Sciences.

- Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PubMed - NIH.

- Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PMC - NIH.

- Mosapride-d5. Axios Research.

- FDA Determines that Deuterated Compounds are NCEs and Different Orphan Drugs Versus Non-deuter

- Che, A. (2023).

- Mosapride-d5. MedchemExpress.com.

- CAS 1246820-66-5 Mosapride-[d5]. BOC Sciences.

- 7.1: Kinetic Isotope Effects. Chemistry LibreTexts.

- Deuterated Drugs Are New Chemical Entities. Troutman Pepper Locke - JDSupra.

Sources

- 2. grokipedia.com [grokipedia.com]

- 3. Deuterated drug - Wikipedia [en.wikipedia.org]

- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

- 9. medium.com [medium.com]

- 10. FDA Determines that Deuterated Compounds are NCEs and Different Orphan Drugs Versus Non-deuterated Versions [thefdalawblog.com]

- 11. Deuterated Drugs Are New Chemical Entities | Troutman Pepper Locke - JDSupra [jdsupra.com]

- 12. verification.fda.gov.ph [verification.fda.gov.ph]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. What is the mechanism of Mosapride Citrate Hydrate? [synapse.patsnap.com]

- 15. Pharmacokinetics of the gastrokinetic agent mosapride citrate after intravenous and oral administrations in dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure identification and elucidation of mosapride metabolites in human urine, feces and plasma by ultra performance liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to Mosapride-d5 Metabolism and Metabolic Fate Studies

Abstract

This technical guide provides a comprehensive overview of the metabolic fate of Mosapride, a selective 5-HT₄ receptor agonist, with a special focus on the role and application of its deuterated analog, Mosapride-d5. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles and practical methodologies for conducting robust in vitro and in vivo metabolism studies. It offers detailed experimental protocols, explains the causality behind methodological choices, and presents data in a clear, actionable format. By integrating established scientific principles with practical, field-proven insights, this guide aims to serve as an essential resource for the preclinical and clinical investigation of Mosapride and similar pharmaceutical compounds.

Introduction: The Significance of Metabolic Profiling in Drug Development